1-(5-bromo-2-furoyl)azepane
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions and catalyst-free synthesis methods. For example, the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes through a telescoped protocol demonstrates high chemo- and regioselectivity, achieving yields up to 96% (Mittersteiner et al., 2019). This approach could potentially be adapted for the synthesis of 1-(5-bromo-2-furoyl)azepane by tailoring the starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of a compound. Studies on related compounds have utilized X-ray diffraction to characterize molecular structures, providing insights into the arrangement and interactions of atoms within the molecule. Quantum chemical calculations, including meta-hybrid density functional theory, have been applied to predict the reactivity, stability, and intramolecular interactions of similar cyclic compounds, offering a theoretical basis for the structural analysis of 1-(5-bromo-2-furoyl)azepane (Unimuke et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have demonstrated a variety of transformations, including aminocyclization-aziridine ring expansion cascades and palladium-catalyzed coupling reactions. These reactions not only showcase the compounds’ reactivity but also their potential for functionalization and application in synthesizing more complex molecules (Zhou & Yeung, 2014). Such studies lay the groundwork for exploring the chemical reactions of 1-(5-bromo-2-furoyl)azepane.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are determined by the molecular structure of the compound. While specific studies on 1-(5-bromo-2-furoyl)azepane are not available, analogous compounds have been studied to understand their behavior in different solvents and under varying temperatures, contributing to a general understanding of how similar structural features might influence the physical properties of this compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be inferred from related research. For instance, the study of azepanium ionic liquids highlights the influence of structural features on reactivity and interaction with other molecules, providing insights into the chemical behavior of cyclic and heteroatomic compounds (Belhocine et al., 2011).
properties
IUPAC Name |
azepan-1-yl-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVWSBRWHMVXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209844 |
Source
|
Record name | (5-Bromo-2-furanyl)(hexahydro-1H-azepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(5-bromofuran-2-yl)methanone | |
CAS RN |
356562-23-7 |
Source
|
Record name | (5-Bromo-2-furanyl)(hexahydro-1H-azepin-1-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356562-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-2-furanyl)(hexahydro-1H-azepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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